N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide
描述
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its purported ability to enhance physical performance.
作用机制
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved energy metabolism. Additionally, N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to increase the expression of genes involved in mitochondrial biogenesis and muscle fiber type switching, leading to enhanced physical performance.
Biochemical and Physiological Effects
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and stamina in animal models, leading to improved physical performance. Additionally, it has been shown to reduce inflammation and oxidative stress, leading to improved cardiovascular health.
实验室实验的优点和局限性
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments. It is easy to administer and has a relatively long half-life, making it suitable for long-term studies. Additionally, it has been extensively studied, and its effects are well-characterized. However, like any experimental drug, it has limitations. Its effects may vary depending on the species and strain of animal used, and its safety and efficacy in humans are still under investigation.
未来方向
There are several future directions for the study of N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide. One area of interest is its potential to treat metabolic and cardiovascular diseases, including atherosclerosis and heart failure. Additionally, its effects on muscle fiber type switching and mitochondrial biogenesis make it a promising candidate for the treatment of muscle wasting disorders. Finally, its ability to enhance physical performance makes it a potential target for the development of performance-enhancing drugs. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
科学研究应用
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. Additionally, it has been investigated for its potential to treat cardiovascular diseases, including atherosclerosis and heart failure.
属性
IUPAC Name |
N'-(1-phenylethyl)-N-(4-propoxyphenyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-13-24-17-11-9-16(10-12-17)21-19(23)18(22)20-14(2)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXZFVZCMEVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。